![molecular formula C18H22N2O4S B13933757 benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate CAS No. 17415-89-3](/img/structure/B13933757.png)
benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique reactivity and biological activity.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate include other sulfonylamino carbamates and related derivatives. These compounds share similar functional groups and reactivity but may differ in their specific applications and properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct reactivity profile and makes it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
17415-89-3 |
|---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate |
InChI |
InChI=1S/C18H22N2O4S/c1-15-8-10-17(11-9-15)25(22,23)20-13-5-12-19-18(21)24-14-16-6-3-2-4-7-16/h2-4,6-11,20H,5,12-14H2,1H3,(H,19,21) |
InChI Key |
LOBBCVCUACLFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)

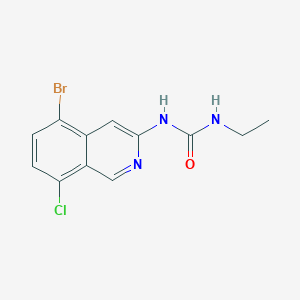
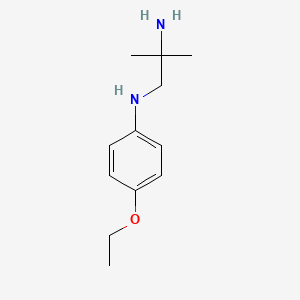
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
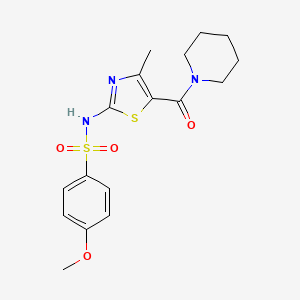
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
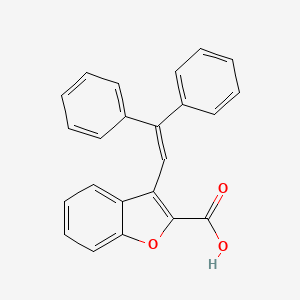
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
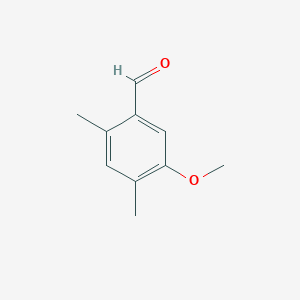
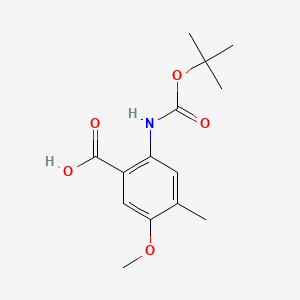
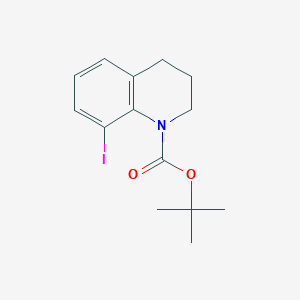
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
